4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18262567
InChI: InChI=1S/C15H17NO3S/c1-11-8-14(20(16,17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H2,16,17,18)
SMILES:
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol

4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide

CAS No.:

Cat. No.: VC18262567

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide -

Specification

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
IUPAC Name 3,5-dimethyl-4-phenylmethoxybenzenesulfonamide
Standard InChI InChI=1S/C15H17NO3S/c1-11-8-14(20(16,17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H2,16,17,18)
Standard InChI Key YBHUNGUYDYCGON-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)S(=O)(=O)N

Introduction

4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide is an organic compound featuring a benzyloxy group and a sulfonamide functional group attached to a dimethyl-substituted benzene ring. This unique structural combination imparts potential biological activities and versatility in chemical synthesis. The compound belongs to the sulfonamide class, known for its antibacterial properties, primarily through the inhibition of bacterial folate synthesis.

Structural Features

The structural features of 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide include:

  • Benzyloxy Group: This group is attached to the benzene ring, providing a site for potential modifications and interactions.

  • Sulfonamide Group: Known for its role in biological activities, particularly in inhibiting enzymes involved in folate synthesis.

  • Dimethyl Substitution: The presence of two methyl groups on the benzene ring influences the compound's solubility and reactivity.

Synthesis

The synthesis of 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide typically involves multiple steps, including:

  • Starting Materials: Common starting materials include benzyloxy-substituted benzene derivatives and sulfonamide precursors.

  • Reaction Conditions: Reactions may involve the use of bases like potassium carbonate for coupling reactions and solvents such as dichloromethane or acetonitrile.

  • Purification: Techniques such as column chromatography are used to purify the final product.

Biological Activities

Compounds in the sulfonamide class are well-documented for their biological activities:

  • Antibacterial Properties: Inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

  • Potential in Cancer Therapy: Modifications to the sulfonamide structure can enhance affinity for specific biological targets, potentially leading to applications in cancer therapy.

  • Anti-inflammatory Agents: Sulfonamides have been explored for their anti-inflammatory properties, though specific data on 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide is limited.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Amino-N,N-dimethyl-benzenesulfonamideAmino group instead of benzyloxyAnticancer activity against MDA-MB-231
N-(4-Methoxyphenyl)benzenesulfonamideMethoxy group on phenyl ringInhibition of carbonic anhydrase
4-Trifluoromethyl-N,N-dimethyl-benzenesulfonamideTrifluoromethyl substituentPotent progesterone receptor antagonist

Research Findings and Applications

Research on 4-(Benzyloxy)-3,5-dimethylbenzenesulfonamide highlights its potential in various fields:

  • Pharmacological Modifications: The unique combination of functional groups allows for targeted modifications to enhance its pharmacological profile.

  • Biological Target Affinity: Studies have shown that modifications to the sulfonamide structure can increase affinity for specific biological targets, potentially expanding its therapeutic applications.

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